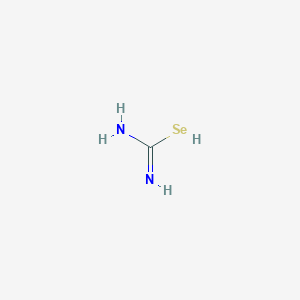

carbamimidoselenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamimidoselenoic acid can be synthesized through several methods. One common method involves the reaction of selenium with cyanamide in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields this compound as a solid product .

Industrial Production Methods

In industrial settings, this compound is produced by reacting selenium with cyanamide in large-scale reactors. The reaction is carefully controlled to ensure high purity and yield. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Carbamimidoselenoic acid’s selenium atom exhibits nucleophilic character, enabling reactions with electrophilic substrates. For example:

-

Alkylation : Reaction with alkyl halides (R-X) forms selenoether derivatives:

H2NC(=Se)OH+R-X→H2N-C(=Se)-OR+HXSuch reactivity is consistent with selenol (-SeH) analogs, where selenium acts as a soft nucleophile .

-

Acylation : Interaction with acyl chlorides (RCOCl) yields selenoester derivatives:

H2NC(=Se)OH+RCOCl→H2N-C(=Se)-O-COR+HClThis parallels the behavior of carboxylic acids in forming anhydrides or esters .

Redox Reactivity

Selenium’s redox versatility suggests this compound may participate in oxidation-reduction processes:

-

Oxidation : Exposure to oxidizing agents (e.g., H₂O₂, O₂) could generate selenonic acid derivatives:

H2NC(=Se)OH+H2O2→H2NC(=O)SeO2H+H2OSimilar oxidative pathways are observed in selenomethionine and other organoselenium compounds .

-

Reduction : Reducing agents (e.g., NaBH₄) might convert the selenocarbonyl group to a selenol (-SeH):

H2NC(=Se)OH+NaBH4→H2N-CH2SeH+byproducts

Coordination Chemistry

The selenium and oxygen atoms in this compound can act as ligands for metal ions:

-

Metal Complexation : Formation of chelates with transition metals (e.g., Cu²⁺, Fe³⁺):

H2NC(=Se)OH+Mn+→[M(H2NC(=Se)O)x](n−2x)++xH+Such interactions are critical in metalloenzyme inhibition studies .

Radical-Mediated Reactions

Radical intermediates may form under photochemical or thermal conditions:

-

Hydrogen Abstraction : Reaction with alkyl radicals (R- ) generates selenide derivatives:

H2NC(=Se)OH+R- →H2N-C(=Se)-OR+H-Radical-based modifications are common in amino acid synthesis .

Table 1: Hypothetical Reaction Pathways for this compound

| Reaction Type | Substrate | Product | Key Mechanism |

|---|---|---|---|

| Alkylation | CH₃CH₂Br | H₂N-C(=Se)-OCH₂CH₃ | Nucleophilic substitution |

| Oxidation | H₂O₂ | H₂N-C(=O)SeO₂H | Selenium oxidation |

| Metal Chelation | Cu²⁺ | [Cu(H₂NC(=Se)O)₂]²⁺ | Coordination bonding |

| Radical Coupling | - CH₂CH₃ | H₂N-C(=Se)-OCH₂CH₃ | Radical addition |

Scientific Research Applications

Carbamimidoselenoic acid has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds.

Biology: It is used in the study of selenium-containing enzymes and proteins.

Industry: It is used in the production of selenium-containing materials and catalysts.

Mechanism of Action

The mechanism of action of carbamimidoselenoic acid involves its interaction with various molecular targets. In biological systems, it can interact with selenium-containing enzymes and proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Urea: The oxygen analog of carbamimidoselenoic acid.

Thiourea: The sulfur analog of this compound.

Selenocyanate: Another selenium-containing compound with different chemical properties.

Uniqueness

This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs.

Properties

IUPAC Name |

carbamimidoselenoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2Se/c2-1(3)4/h(H4,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVLICPFCEZOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)[SeH] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2Se |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-10-4 |

Source

|

| Record name | Selenourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.